molecular formula C9H8ClN3O2S B13303928 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride

Katalognummer: B13303928
Molekulargewicht: 257.70 g/mol
InChI-Schlüssel: MTDKQDQCPWIACB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is a chemical compound that features a benzene ring substituted with a sulfonyl chloride group and a 1-methyl-1H-1,2,4-triazol-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The triazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzenesulfonyl chloride: Similar structure but lacks the methyl group on the triazole ring.

    4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzenesulfonyl chloride: Similar structure but the triazole ring is substituted at a different position.

Uniqueness

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride is unique due to the specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities .

Eigenschaften

Molekularformel

C9H8ClN3O2S

Molekulargewicht

257.70 g/mol

IUPAC-Name

4-(1-methyl-1,2,4-triazol-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H8ClN3O2S/c1-13-6-11-9(12-13)7-2-4-8(5-3-7)16(10,14)15/h2-6H,1H3

InChI-Schlüssel

MTDKQDQCPWIACB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.